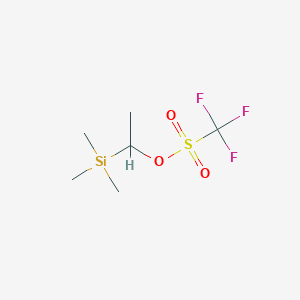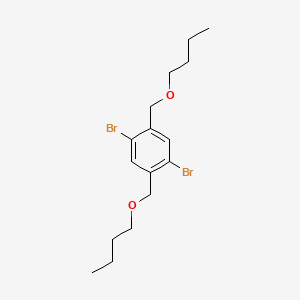
CID 71375981
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 71375981” is a chemical entity with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique characteristics.
Analyse Chemischer Reaktionen
CID 71375981 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 71375981 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of CID 71375981 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 71375981 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various inflammatory conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Eigenschaften
CAS-Nummer |
654053-63-1 |
|---|---|
Molekularformel |
BaCuMoO |
Molekulargewicht |
312.82 g/mol |
InChI |
InChI=1S/Ba.Cu.Mo.O |
InChI-Schlüssel |
VKLFJXRDSITELQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Cu].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)

![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
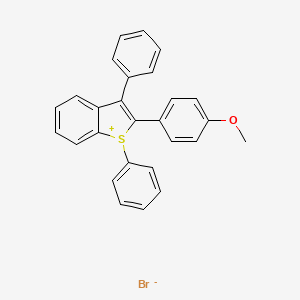
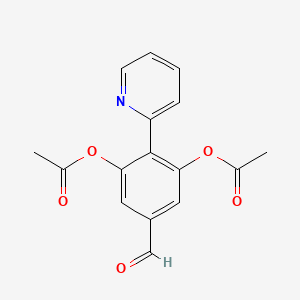
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
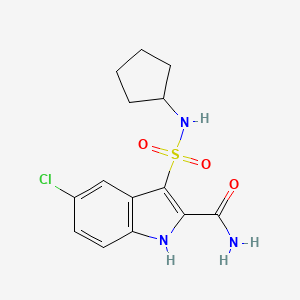

![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
